REACTION_CXSMILES
|
C(N1C[C@H](C)NC[C@H]1C)C=C.N1C2C=CC=CC=2N=N1.[F:21][C:22]1[CH:23]=[C:24]([N:28]([CH3:39])[C:29](=[O:38])[C:30]2[CH:35]=[CH:34][CH:33]=[C:32](C=O)[CH:31]=2)[CH:25]=[CH:26][CH:27]=1>C1(C)C=CC=CC=1>[F:21][C:22]1[CH:23]=[C:24]([N:28]([CH3:39])[C:29](=[O:38])[C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH:25]=[CH:26][CH:27]=1
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N1[C@@H](CN[C@H](C1)C)C
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)N(C(C1=CC(=CC=C1)C=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)N(C(C1=CC=CC=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |